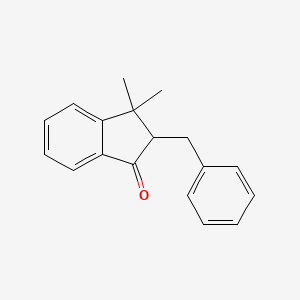
2-benzyl-3,3-dimethyl-2H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-3,3-dimethyl-2H-inden-1-one is an organic compound with a unique structure that includes a benzyl group attached to a dimethyl-substituted indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3,3-dimethyl-2H-inden-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetone to form a β-hydroxy ketone intermediate.
Cyclization: The intermediate undergoes cyclization to form the indanone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-3,3-dimethyl-2H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzyl or indanone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Formation of benzyl carboxylic acid or benzyl alcohol.
Reduction: Formation of 2-benzyl-3,3-dimethyl-2H-inden-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-benzyl-3,3-dimethyl-2H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-benzyl-3,3-dimethyl-2H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-benzyl-3,3-dimethyl-1-indanone
- 2-benzyl-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Uniqueness
2-benzyl-3,3-dimethyl-2H-inden-1-one is unique due to its specific substitution pattern and the presence of both benzyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
17490-04-9 |
|---|---|
Fórmula molecular |
C18H18O |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2-benzyl-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C18H18O/c1-18(2)15-11-7-6-10-14(15)17(19)16(18)12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3 |
Clave InChI |
ZHYLUBVFOAXIOB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
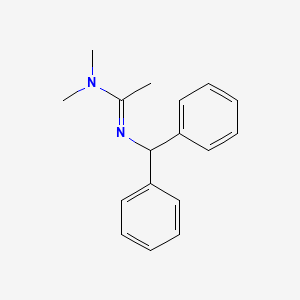

![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
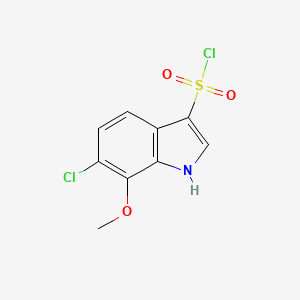
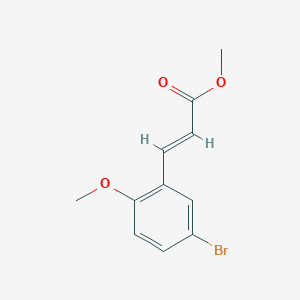
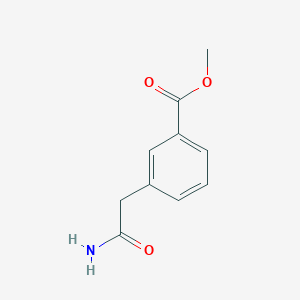
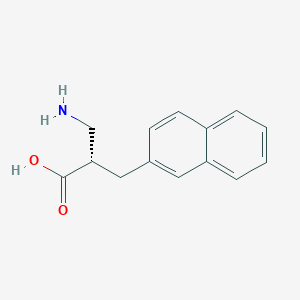
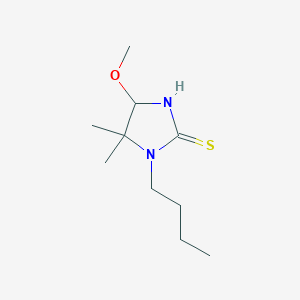
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
![1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)
